molecular formula C21H12F9P B088308 Tris(4-trifluoromethylphenyl)phosphine CAS No. 13406-29-6

Tris(4-trifluoromethylphenyl)phosphine

Cat. No. B088308
CAS RN: 13406-29-6
M. Wt: 466.3 g/mol
InChI Key: PXYCJKZSCDFXLR-UHFFFAOYSA-N
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Description

Tris(4-trifluoromethylphenyl)phosphine is a white to light yellow crystal powder . It is a raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular formula of Tris(4-trifluoromethylphenyl)phosphine is C21H12F9P . Its molecular weight is 466.28 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Tris(4-trifluoromethylphenyl)phosphine is a ligand suitable for various coupling reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Tris(4-trifluoromethylphenyl)phosphine is insoluble in water . It has a boiling point of 382.8±42.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

Tris(4-trifluoromethylphenyl)phosphine is used as a raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

In the pharmaceutical industry, Tris(4-trifluoromethylphenyl)phosphine is used in the synthesis of drugs . Its unique properties can enhance the efficacy of pharmaceutical compounds, making it a valuable component in drug development.

Agrochemicals

Tris(4-trifluoromethylphenyl)phosphine is also used in the production of agrochemicals . It can help in the development of more effective pesticides, herbicides, and other agricultural chemicals.

Ligand in Cross-Coupling Reactions

This compound serves as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Hiyama, Sonogashira, Suzuki-Miyaura, Heck, Stille, and Negishi Couplings . These reactions are fundamental in creating carbon-carbon bonds, which are essential in organic chemistry.

Chromatography

Tris(4-trifluoromethylphenyl)phosphine can also be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can enhance the separation process, leading to more accurate results.

Mechanism of Action

Target of Action

Tris(4-trifluoromethylphenyl)phosphine, also known as Tris(4-(trifluoromethyl)phenyl)phosphine, is an organic phosphine compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.

Mode of Action

As a ligand or catalyst, Tris(4-trifluoromethylphenyl)phosphine interacts with its targets by facilitating the reaction process . It can accelerate the reaction rate and increase the yield of the desired product. The exact mode of action can vary depending on the specific reaction it is involved in.

Action Environment

The action, efficacy, and stability of Tris(4-trifluoromethylphenyl)phosphine can be influenced by various environmental factors. These include the solvent used, the temperature and pressure of the reaction environment, and the presence of other reactants or catalysts . It is generally used in a dry organic solvent, such as ether or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Safety and Hazards

Tris(4-trifluoromethylphenyl)phosphine causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Tris(4-trifluoromethylphenyl)phosphine, as an organic phosphine ligand or catalyst, can participate in various organic reactions and play a significant role in these reactions . It is expected to find more applications in organic synthesis, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYCJKZSCDFXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928398
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-trifluoromethylphenyl)phosphine

CAS RN

13406-29-6
Record name Phosphine, tris(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-trifluoromethylphenyl)phosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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